Bis(2,6-dimethylphenyl) Chlorophosphate

Description

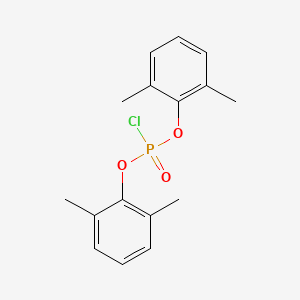

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXJSOCIOHPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432902 | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81639-99-8 | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Bis(2,6-dimethylphenyl) Chlorophosphate

An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,6-dimethylphenyl) Chlorophosphate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Bis(2,6-dimethylphenyl) Chlorophosphate. It delves into the fundamental principles behind its synthesis, detailed characterization methodologies, and critical safety protocols. The structure of this document is designed to follow a logical experimental progression, from reagent selection to final product validation, emphasizing the scientific rationale behind each step.

Compound Overview and Strategic Importance

Bis(2,6-dimethylphenyl) Chlorophosphate (CAS No: 81639-99-8) is a sterically hindered organophosphorus compound featuring a central phosphate group bonded to a chlorine atom and two 2,6-dimethylphenyl (xylyl) moieties.[1][2] Its molecular structure, particularly the bulky xylyl groups, imparts unique reactivity, making it a valuable phosphorylating agent in complex organic synthesis.[2] The chlorophosphate functional group serves as a reactive handle for introducing the bis(2,6-dimethylphenyl)phosphate group onto various substrates.[2] This guide will provide the necessary framework for its successful synthesis and rigorous characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of Bis(2,6-dimethylphenyl) Chlorophosphate is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈ClO₃P | [1][3] |

| Molecular Weight | 324.74 g/mol | [1][3] |

| CAS Number | 81639-99-8 | [1] |

| Appearance | White to light yellow/red crystalline powder | [3][4] |

| Melting Point | 50-54 °C | [4] |

| Boiling Point | 219 °C at 7 mmHg | [4] |

| Key Synonyms | Bis(2,6-dimethylphenyl)phosphoryl Chloride, Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester | [1][3] |

| Moisture Sensitivity | Moisture Sensitive | [4][5] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate is most effectively achieved through the controlled reaction of phosphoryl chloride (POCl₃) with two equivalents of 2,6-dimethylphenol. The choice of this pathway is dictated by the need to control the degree of substitution on the phosphorus center.

Causality Behind Experimental Design:

-

Stoichiometry: A precise 2:1 molar ratio of 2,6-dimethylphenol to phosphoryl chloride is critical. This stoichiometric control favors the formation of the desired disubstituted product over the mono- or trisubstituted phosphate esters.

-

Base Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. A tertiary amine base, such as triethylamine or pyridine, is incorporated to neutralize the in-situ generated HCl. This prevents side reactions and drives the equilibrium towards product formation by consuming a reaction product.

-

Inert Atmosphere: Phosphoryl chloride and the target chlorophosphate product are both highly sensitive to moisture.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent hydrolysis, which would lead to the formation of phosphoric acid derivatives and reduce the yield and purity of the desired product.

-

Temperature Control: The initial reaction is exothermic. Slow, dropwise addition of phosphoryl chloride to a cooled solution of the phenol and base is essential to manage the reaction rate and prevent thermal decomposition or unwanted side reactions.

Detailed Step-by-Step Synthesis Protocol

Reagents and Equipment:

-

2,6-Dimethylphenol (2.0 equivalents)

-

Phosphoryl chloride (POCl₃) (1.0 equivalent)

-

Anhydrous triethylamine (≥2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Two-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Standard glassware for aqueous work-up and purification

Experimental Workflow Diagram:

Caption: Synthesis workflow for Bis(2,6-dimethylphenyl) Chlorophosphate.

Procedure:

-

Setup: Assemble an oven-dried two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.

-

Reagent Preparation: In the flask, dissolve 2,6-dimethylphenol (2.0 eq.) and anhydrous triethylamine (2.1 eq.) in anhydrous toluene. Cool the stirred solution to 0 °C using an ice bath.

-

Reaction: In the dropping funnel, prepare a solution of phosphoryl chloride (1.0 eq.) in anhydrous toluene. Add the phosphoryl chloride solution dropwise to the cooled phenol solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated triethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl, water, and saturated brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white to off-white crystalline solid.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized Bis(2,6-dimethylphenyl) Chlorophosphate, a suite of analytical techniques must be employed.

Characterization Logic

Caption: Analytical workflow for product validation.

Expected Analytical Data:

| Technique | Expected Result | Rationale |

| ³¹P NMR | A single sharp resonance. | Confirms the presence of a single phosphorus environment. |

| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl group protons. Integration should match the C₁₆H₁₈ formula. | Validates the proton framework of the molecule. |

| IR Spectroscopy | Strong absorbance for P=O stretch (~1300 cm⁻¹), P-O-Ar stretch (~1200 cm⁻¹), and P-Cl stretch (~550 cm⁻¹). | Confirms the presence of key functional groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 324 and an M+2 peak at m/z ≈ 326 with an intensity ratio of ~3:1. | Confirms the molecular weight and the presence of one chlorine atom. |

| Melting Point | A sharp melting point within the range of 50-54 °C. | A narrow melting range indicates high purity of the crystalline solid.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is the most definitive technique for this compound. A proton-decoupled ³¹P NMR spectrum should show a single, sharp signal, confirming the presence of one unique phosphorus nucleus. The chemical shift will be characteristic of a chlorophosphate environment.

-

¹H NMR: The spectrum will be characterized by signals for the aromatic protons (typically in the 7.0-7.5 ppm region) and the twelve methyl protons, which may appear as a single sharp peak or two closely spaced peaks around 2.2-2.4 ppm.[6] The integration ratio of aromatic to methyl protons should be 6:12 (or 1:2).

-

¹³C NMR: The spectrum will show the expected number of signals for the unique carbon atoms in the molecule, including distinct signals for the methyl carbons and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational bands to identify include:

-

P=O Stretch: A strong and sharp absorption band typically appears in the region of 1280-1310 cm⁻¹.

-

P-O-C (Aryl) Stretch: A strong band is expected around 1150-1250 cm⁻¹.

-

P-Cl Stretch: A medium to strong absorption is expected in the 500-600 cm⁻¹ region.

-

Aromatic C=C and C-H Stretches: These will be present in their characteristic regions (>3000 cm⁻¹ for C-H and ~1600 cm⁻¹ for C=C).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.[7] For Bis(2,6-dimethylphenyl) Chlorophosphate (C₁₆H₁₈ClO₃P), the analysis should reveal:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 324.07).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. There will be an M⁺ peak (for the ³⁵Cl isotopologue) and an M+2 peak (for the ³⁷Cl isotopologue) with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.

Safety, Handling, and Storage

Bis(2,6-dimethylphenyl) Chlorophosphate is a reactive and corrosive chemical that requires careful handling.

GHS Hazard Information:

-

Classification: Skin Corrosion/Irritation Category 1C; Serious Eye Damage/Eye Irritation Category 1.[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[8]

-

Precautions: Avoid breathing dust.[4] Prevent contact with skin, eyes, and clothing. The compound is moisture-sensitive; handle under inert gas and use dry equipment.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, it is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen).[4]

Disposal:

-

Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[4]

Applications in Research and Development

The primary utility of Bis(2,6-dimethylphenyl) Chlorophosphate lies in its role as a specialized phosphorylating agent.[2] The steric bulk provided by the two 2,6-dimethylphenyl groups can direct reactions with high regioselectivity and is often employed in the synthesis of complex molecules where controlling reactivity at a specific site is paramount. Its potential use as a flame retardant, a common application for organophosphorus compounds, is also noted.[2]

References

- Bis(2,6-dimethylphenyl) Chlorophosphate 81639-99-8. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B1922]

- Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9923313]

- Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks, Centers for Disease Control and Prevention. [URL: https://stacks.cdc.gov/view/cdc/50849]

- 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]chlorohydro(phenylphosphine)iridium. ResearchGate. [URL: https://www.researchgate.net/publication/358896020_26-Bisbis11-dimethylethylphosphino-kPmethylphenyl-kCchlorohydrophenylphosphineiridium]

- Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/259182393_Synthesis_and_Structure_of_12-Bis26-dimethylphenylphosphinoethane_A_Missing_Member_of_the_Phosphine_Family]

- (PDF) Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. ResearchGate. [URL: https://www.researchgate.net/publication/281143419_BismuthIII_Complexes_with_Bisdimethylphenyl_Dithiophosphates_Synthesis_Characterization_and_Crystal_Structure_of_35-CH32C6H3O2PS23Bi]

- CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate. Cymit Química S.L. [URL: https://www.cymitquimica.com/cas/81639-99-8]

- Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/26279580/]

- Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online. Fisher Scientific. [URL: https://www.fishersci.

- Bis(2,6-dimethylphenyl) Chlorophosphate, 25G - B1922-25G. Lab Pro Inc. [URL: https://labproinc.

- 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl- κC]chlorohydro(phenylphosphine)iridium. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/621e25e1be485ff36397e688]

- Fig. S22: IR spectrum of [Cu(1)(xantphos)][PF 6 ]. ResearchGate. [URL: https://www.researchgate.net/figure/Fig-S22-IR-spectrum-of-Cu-1-xantphos-PF-6_fig22_340320703]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d206555]

- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-a-sensitive-method-for-the-of-34-Greaves-Letcher/d141870535e6c701815147513364239857946950]

- METHYLENEBIS(2,6-DIMETHYLPHENOL)(5384-21-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5384-21-4_1HNMR.htm]

- (PDF) Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate [cymitquimica.com]

- 3. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Bis(2,6-dimethylphenyl) Chlorophosphate | 81639-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

- 6. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL)(5384-21-4) 1H NMR [m.chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Bis(2,6-dimethylphenyl) Chlorophosphate: Synthesis, Reactivity, and Applications

This guide provides an in-depth examination of Bis(2,6-dimethylphenyl) Chlorophosphate, a versatile organophosphate reagent. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core properties, molecular structure, synthesis, and critical applications as a phosphorylating agent. We will explore the causality behind its reactivity and provide practical, field-proven insights into its use in synthetic chemistry.

Core Identification and Physicochemical Properties

Bis(2,6-dimethylphenyl) Chlorophosphate is an organophosphorus compound distinguished by the presence of two sterically hindered 2,6-dimethylphenyl (xylenyl) groups attached to a central phosphorochloridate core. This steric bulk is a key feature, influencing its reactivity and selectivity in phosphorylation reactions.

Its primary identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 81639-99-8 | [1][2] |

| Molecular Formula | C₁₆H₁₈ClO₃P | [1][3] |

| Molecular Weight | 324.74 g/mol | [1][3] |

| IUPAC Name | 2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | [3][4] |

| Synonyms | Bis(2,6-dimethylphenyl)phosphoryl Chloride, Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester | |

| Appearance | White to light yellow crystalline powder or solid | [2] |

| Melting Point | 50-54 °C | |

| Boiling Point | 219 °C at 7 mmHg | |

| Key Characteristic | Moisture Sensitive | [2] |

Molecular Structure

The molecular architecture is central to understanding the reagent's function. The phosphorus atom is pentavalent, forming a tetrahedral geometry. It is bonded to an oxygen atom (phosphoryl group), a chlorine atom, and two 2,6-dimethylphenoxy moieties. The presence of methyl groups at the ortho positions of the phenyl rings creates significant steric hindrance around the phosphorus center. This feature can be exploited to achieve selective reactions with less hindered nucleophiles.

Caption: 2D Molecular Structure of Bis(2,6-dimethylphenyl) Chlorophosphate.

Synthesis and Mechanism

While specific proprietary synthesis routes may vary, the formation of aryl chlorophosphates generally follows established organophosphorus chemistry principles. A plausible and common synthetic pathway involves the reaction of a phosphorus source with the corresponding phenol.

The synthesis can be conceptualized as a two-step process starting from phosphorus oxychloride (POCl₃), a readily available and highly reactive starting material.

Caption: General Synthetic Workflow for Bis(2,6-dimethylphenyl) Chlorophosphate.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as the source of the P-Cl and P=O functionalities. Its high reactivity, with three chlorine atoms, allows for sequential substitution by nucleophiles.

-

2,6-Dimethylphenol: This is the nucleophile that displaces the chloride ions on the phosphorus center to form the P-O-Aryl bonds.

-

Tertiary Amine Base: The reaction of phenols with POCl₃ liberates hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge this acid. This prevents protonation of the phenol, which would deactivate it as a nucleophile, and avoids undesired side reactions.

-

Stoichiometry and Temperature Control: Careful control of the stoichiometry (2 equivalents of phenol to 1 equivalent of POCl₃) is critical to favor the formation of the desired disubstituted product. The reaction is typically performed at low temperatures (e.g., 0 °C) to manage its exothermic nature and improve selectivity.

Core Reactivity and Applications

The utility of Bis(2,6-dimethylphenyl) Chlorophosphate stems from the high reactivity of the phosphorus-chlorine (P-Cl) bond. The chlorine atom is an excellent leaving group, making the phosphorus atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity makes it a powerful phosphorylating agent . Phosphorylation is a fundamental transformation in both biology and synthetic chemistry, often used to modify the properties of molecules, such as improving drug delivery or creating key intermediates for synthesis.[5]

Caption: General Reactivity Pathway of Bis(2,6-dimethylphenyl) Chlorophosphate.

Key Applications:

-

Synthesis of Phosphate Esters: Its primary use is in the reaction with alcohols to form complex phosphate esters. This is crucial in medicinal chemistry for creating prodrugs, where a phosphate group can enhance the solubility and bioavailability of a parent drug.

-

Chemical Intermediate: It serves as a versatile building block for more complex organophosphorus compounds.[6] The xylenyl groups can be retained or later cleaved, depending on the synthetic strategy.

-

Protecting Group Chemistry: In multi-step organic synthesis, the bulky bis(2,6-dimethylphenyl)phosphoryl group can be used to temporarily protect hydroxyl groups, directing reactivity to other parts of a molecule.[6]

Experimental Protocol: General Phosphorylation of an Alcohol

This protocol provides a self-validating, step-by-step methodology for a typical phosphorylation reaction.

Objective: To phosphorylate a primary alcohol (R-CH₂OH) using Bis(2,6-dimethylphenyl) Chlorophosphate.

Materials:

-

Substrate (Alcohol, 1.0 eq)

-

Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (2.0 eq)

-

Stir bar, round-bottom flask, septa, nitrogen line

-

TLC plates, appropriate eluent system

Procedure:

-

System Preparation: Dry all glassware in an oven ( >100 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. The reaction must be performed under an inert atmosphere as the reagent is moisture-sensitive.[2]

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and minimize side-product formation.

-

Base Addition: Slowly add the anhydrous base (e.g., pyridine, 2.0 eq) to the solution via syringe.

-

Reagent Addition: In a separate flask, dissolve Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/base mixture over 15-20 minutes. The slight excess of the chlorophosphate ensures complete consumption of the valuable substrate.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more polar phosphate ester product should appear, while the starting alcohol spot diminishes. The reaction is complete when the alcohol is no longer visible by TLC.

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with 1M HCl to remove excess base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphate ester.

Safety and Handling

Bis(2,6-dimethylphenyl) Chlorophosphate is a corrosive and hazardous chemical that requires careful handling.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[3]

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. It is moisture-sensitive; store under an inert gas in a cool, dark, and dry place.[2] In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.

Conclusion

Bis(2,6-dimethylphenyl) Chlorophosphate is a valuable and highly reactive phosphorylating agent. Its utility is defined by the electrophilic phosphorus center and the sterically demanding 2,6-dimethylphenyl groups, which can influence selectivity. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe application in the laboratory.

References

-

PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labproinc.com [labproinc.com]

- 3. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

Mechanism of action of Bis(2,6-dimethylphenyl) Chlorophosphate in phosphorylation

An In-depth Technical Guide to the Mechanism of Action of Bis(2,6-dimethylphenyl) Chlorophosphate in Phosphorylation

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Steric Hindrance in Modern Phosphorylation

Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and a pivotal transformation in synthetic organic chemistry. In the synthesis of complex natural products, pharmaceuticals, and biomolecules, the precise and selective introduction of a phosphate moiety is often a critical, yet challenging, step. The choice of phosphorylating agent is therefore paramount, dictating the reaction's efficiency, selectivity, and scalability.

This guide delves into the mechanism and application of a highly effective, sterically hindered phosphorylating agent: Bis(2,6-dimethylphenyl) Chlorophosphate. Unlike simpler reagents like phosphorus oxychloride, this compound offers a unique combination of reactivity and steric shielding. Its two bulky 2,6-dimethylphenyl (also known as xylyl) groups play a crucial role, not as passive spectators, but as active directors of the reaction's outcome. Understanding the interplay between the electrophilic phosphorus center and these formidable steric guards is key to leveraging this reagent's full potential in advanced chemical synthesis. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, practical application, and the causal logic behind its experimental use.

Core Characteristics of the Reagent

Bis(2,6-dimethylphenyl) Chlorophosphate is an organophosphorus compound valued for its ability to form stable phosphate esters. Its structural and chemical properties are fundamental to its function.

Molecular Structure and Properties

The defining feature of this reagent is the central phosphate group flanked by two sterically demanding 2,6-dimethylphenyl groups and a reactive chlorine atom. This architecture directly influences its reactivity and selectivity.

Figure 1. 2D Chemical Structure of Bis(2,6-dimethylphenyl) Chlorophosphate.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 81639-99-8 | |

| Molecular Formula | C₁₆H₁₈ClO₃P | |

| Molecular Weight | 324.74 g |

The Strategic Application of Bis(2,6-dimethylphenyl) Chlorophosphate in Modern Organic Synthesis

A Technical Guide for Advanced Chemical Research and Development

Introduction: A Sterically Hindered Reagent for Precision Phosphorylation

In the landscape of organic synthesis, the precise introduction of a phosphate group onto a molecule—a process known as phosphorylation—is a cornerstone of numerous applications, from the construction of life-saving therapeutics to the development of novel materials.[1] Phosphorylation is a fundamental reaction in both biological and synthetic chemistry.[2][3] Bis(2,6-dimethylphenyl) chlorophosphate, also known as bis(2,6-xylyl) chlorophosphate, has emerged as a powerful and highly specialized reagent for this purpose. Its defining characteristic is the presence of two bulky 2,6-dimethylphenyl groups attached to the central phosphorus atom.[4] This steric hindrance is not a limitation but a key design feature that imparts remarkable selectivity and controlled reactivity, making it an invaluable tool for synthetic chemists.

This technical guide provides an in-depth exploration of the applications of Bis(2,6-dimethylphenyl) chlorophosphate, focusing on its mechanism of action, key synthetic utilities, and practical, field-proven protocols. It is designed for researchers and drug development professionals seeking to leverage this reagent's unique properties to tackle complex synthetic challenges.

Core Principles: Understanding the Mechanism and Steric Influence

The efficacy of Bis(2,6-dimethylphenyl) chlorophosphate lies in its electrophilic phosphorus center, rendered highly reactive by the electron-withdrawing chlorine atom. However, the two flanking 2,6-dimethylphenyl groups act as "steric shields," modulating access to this reactive center. This controlled access is the foundation of the reagent's utility.

The phosphorylation reaction typically proceeds via a nucleophilic attack on the phosphorus atom by a hydroxyl group of the substrate (e.g., an alcohol or a nucleoside). The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to deprotonate the hydroxyl group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[5]

The steric bulk of the dimethylphenyl groups influences the reaction in several critical ways:

-

Selectivity: It favors reactions with less sterically hindered hydroxyl groups, allowing for regioselective phosphorylation in complex molecules with multiple potential reaction sites.

-

Controlled Reactivity: The steric hindrance prevents overly rapid or uncontrolled reactions, minimizing the formation of side products.

-

Stability of Intermediates: The resulting phosphate triester intermediates are sterically protected, rendering them more stable for subsequent manipulations.

Key Applications in Synthetic Chemistry

The unique reactivity profile of Bis(2,6-dimethylphenyl) chlorophosphate has led to its adoption in several critical areas of organic synthesis.

Oligonucleotide Synthesis

Perhaps the most significant application of this reagent is in the synthesis of oligonucleotides, the building blocks of DNA and RNA. In the phosphotriester approach to oligonucleotide synthesis, Bis(2,6-dimethylphenyl) chlorophosphate acts as a highly effective coupling agent.[6] It activates a phosphodiester monomer, allowing it to react with the 5'-hydroxyl group of a growing oligonucleotide chain.

The process involves the sequential addition of nucleotide monomers to a solid support or in a solution-phase synthesis.[7][8] The steric bulk of the reagent ensures that the coupling reaction proceeds efficiently while minimizing side reactions at other sensitive functionalities on the nucleobases.[9]

Phosphorylation of Alcohols and Phenols

The synthesis of phosphate esters from alcohols and phenols is a fundamental transformation with broad applications.[10][11] Bis(2,6-dimethylphenyl) chlorophosphate provides a reliable method for achieving this, particularly when dealing with sensitive or complex substrates. The reaction is typically high-yielding and proceeds under mild conditions. This methodology is crucial in the synthesis of phospholipids, phosphorylated peptides, and other biologically active molecules where a phosphate moiety is essential for function.[12][13]

| Substrate Type | Typical Reaction Conditions | Key Advantages |

| Primary Alcohols | Pyridine, 0 °C to room temperature | High yields, clean reaction |

| Secondary Alcohols | DMAP (catalyst), CH2Cl2, room temp. | Overcomes moderate steric hindrance |

| Phenols | Triethylamine, THF, room temperature | Efficient phosphorylation of electron-rich and deficient phenols |

| Complex Polyols | Controlled stoichiometry, low temp. | Regioselective phosphorylation of the least hindered hydroxyl group |

Synthesis of Flame Retardants

An emerging industrial application for related diaryl phosphate esters is in the formulation of flame retardants for polymers.[14] While not a direct application of the chlorophosphate itself in the final product, it serves as a key intermediate in the synthesis of stable triaryl phosphates. The 2,6-dimethylphenyl groups contribute to the thermal stability and performance of the resulting flame-retardant additives.

Experimental Protocols: A Practical Guide

The following protocols are representative of the common uses of Bis(2,6-dimethylphenyl) chlorophosphate and are designed to be self-validating systems.

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol

This protocol details the synthesis of a diaryl alkyl phosphate triester, a common intermediate in many synthetic routes.

Materials:

-

Primary Alcohol (1.0 eq)

-

Bis(2,6-dimethylphenyl) Chlorophosphate (1.1 eq)[15]

-

Anhydrous Pyridine (as solvent)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 eq). The flask is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Dissolution: Anhydrous pyridine is added via syringe to dissolve the alcohol. The solution is cooled to 0 °C in an ice bath. Causality Note: Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the chlorophosphate.

-

Reagent Addition: Bis(2,6-dimethylphenyl) chlorophosphate (1.1 eq), dissolved in a minimal amount of anhydrous pyridine, is added dropwise to the stirred solution over 10-15 minutes.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: The reaction mixture is diluted with CH2Cl2 and washed sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine. Self-Validation: The aqueous washes are critical to remove the base and any water-soluble byproducts, ensuring a cleaner crude product.

-

Purification: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

-

Characterization: The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Diagram: Experimental Workflow for Alcohol Phosphorylation

Caption: Workflow for a typical alcohol phosphorylation experiment.

Advantages and Limitations

Advantages:

-

High Selectivity: The sterically demanding nature of the reagent allows for the selective phosphorylation of less hindered hydroxyl groups.

-

Mild Reaction Conditions: Reactions can typically be performed at or below room temperature, preserving sensitive functional groups.

-

Formation of Stable Intermediates: The resulting phosphotriesters are often stable enough to be isolated and used in subsequent reaction steps.

Limitations:

-

Moisture Sensitivity: As a chlorophosphate, the reagent is highly sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis.

-

Steric Limitations: While an advantage for selectivity, the reagent may react sluggishly or not at all with highly hindered tertiary alcohols.

-

Cost and Availability: As a specialized reagent, it can be more expensive than simpler phosphorylating agents like phosphorus oxychloride.

Conclusion

Bis(2,6-dimethylphenyl) chlorophosphate is a premier phosphorylating agent for applications demanding high selectivity and control. Its unique steric profile allows chemists to perform phosphorylations on complex and sensitive substrates with a level of precision that is difficult to achieve with smaller, more reactive reagents. From the assembly of oligonucleotides to the synthesis of phosphorylated natural products, its strategic application continues to enable significant advances in chemical synthesis and drug development. Understanding the principles behind its reactivity and mastering its practical application are essential skills for the modern synthetic chemist.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Chemical Biology of Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0064796B1 - Phosphorylating agent and process for the phosphorylation of organic hydroxyl compounds - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. US20110009606A1 - Synthesis of 2',3' - and 3',5' -cyclic phosphate mono-and oligonucleotides - Google Patents [patents.google.com]

- 10. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 11. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]

- 12. Mechanistic insights into the phosphoryl transfer reaction in cyclin-dependent kinase 2: A QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the Phosphorylation Mechanism by Using Quantum Chemical Calculations and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

- 15. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Bis(2,6-dimethylphenyl) Chlorophosphate

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the crystal structure analysis of Bis(2,6-dimethylphenyl) Chlorophosphate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a narrative grounded in scientific expertise, experience, and trustworthiness. We will delve into the "why" behind the "how," ensuring a robust understanding of the entire analytical process, from material synthesis to the final structural elucidation.

Introduction: The Significance of Structural Insight

Bis(2,6-dimethylphenyl) chlorophosphate (C₁₆H₁₈ClO₃P) is an organophosphorus compound with significant potential in various scientific domains.[1][2] Its applications range from serving as a flame retardant to acting as a crucial intermediate in the synthesis of more complex molecules.[1][2] In the realm of drug discovery and development, organophosphate compounds are pivotal, often serving as building blocks for therapeutic agents or as prodrugs to enhance bioavailability.[3][4]

Accurate knowledge of a molecule's three-dimensional structure is a fundamental prerequisite for rational drug design and for understanding its chemical reactivity and biological interactions.[5] X-ray crystallography stands as the most definitive method for determining molecular structure, providing precise and unambiguous 3D atomic coordinates.[5] This guide will, therefore, illuminate the critical steps and rationale behind the single-crystal X-ray diffraction analysis of Bis(2,6-dimethylphenyl) Chlorophosphate.

I. Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The primary route to synthesizing Bis(2,6-dimethylphenyl) Chlorophosphate involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with phosphorus oxychloride and an appropriate anhydrous solvent (e.g., toluene, dichloromethane).[6]

-

Catalyst Addition: A catalyst such as magnesium chloride or aluminum chloride is added to the reaction mixture.[1]

-

Nucleophilic Addition: A solution of 2,6-dimethylphenol in the same anhydrous solvent is added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

Workup and Purification: Upon cooling, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, washed sequentially with dilute acid, water, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude Bis(2,6-dimethylphenyl) Chlorophosphate is further purified by column chromatography or recrystallization to achieve a purity of >93%.[7]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The starting material, phosphorus oxychloride, and the product, Bis(2,6-dimethylphenyl) Chlorophosphate, are both moisture-sensitive.[8] Water can hydrolyze the P-Cl bond, leading to impurities that will hinder crystallization.

-

Controlled Addition: The reaction is highly exothermic. Slow, controlled addition of the 2,6-dimethylphenol prevents side reactions and ensures a higher yield of the desired product.

-

High Purity Requirement: The presence of impurities is a primary inhibitor of crystal growth. High-purity material is essential for obtaining single crystals suitable for X-ray diffraction.

II. Crystallization: The Art and Science of Growing Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[5] For a compound like Bis(2,6-dimethylphenyl) Chlorophosphate, which is a solid at room temperature with a melting point of approximately 50-54 °C, several crystallization techniques can be employed.[7]

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow it to slowly precipitate upon cooling. Suitable candidates include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can yield well-formed crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature, and the solution is allowed to cool to room temperature slowly. This can be achieved by placing the heated solution in a Dewar flask.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Trustworthiness of the Protocol:

This multi-pronged approach to crystallization is a self-validating system. By systematically exploring a range of solvents and techniques, the probability of obtaining high-quality crystals is significantly increased. The visual inspection of the resulting crystals under a microscope for well-defined faces and the absence of twinning is a critical quality control step.

III. X-ray Diffraction Data Collection: Probing the Crystal Lattice

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This involves mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

Experimental Workflow

Caption: Workflow for X-ray diffraction data collection and processing.

Key Considerations in Data Collection:

-

X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) is ideal.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

-

Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

IV. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.

Computational Workflow

Caption: Computational workflow for crystal structure solution and refinement.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The "phase problem" is solved using computational methods like Direct Methods or the Patterson function to obtain an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any disorder.

-

Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for geometric reasonability (bond lengths, bond angles).

V. Analysis of the Crystal Structure of Bis(2,6-dimethylphenyl) Chlorophosphate: A Hypothetical Discussion

While a published crystal structure for this specific molecule is not available, we can predict some key structural features based on related organophosphate compounds.

Data Presentation: Expected Crystallographic Parameters

| Parameter | Expected Value/Range | Rationale |

| Crystal System | Monoclinic or Triclinic | Lower symmetry is common for complex organic molecules.[9] |

| Space Group | P2₁/c or P-1 | These are common space groups for centrosymmetric crystals of organic molecules.[9][10] |

| P=O Bond Length | ~1.45 Å | Typical for a phosphoryl group. |

| P-Cl Bond Length | ~1.95 - 2.05 Å | Standard for a P-Cl bond in a chlorophosphate. |

| P-O-C Angle | ~120 - 125° | Reflects the sp² hybridization of the oxygen atom. |

| Torsion Angles | Variable | The orientation of the 2,6-dimethylphenyl groups will be influenced by steric hindrance and crystal packing forces. |

Key Structural Insights to Investigate:

-

Molecular Conformation: The steric bulk of the two 2,6-dimethylphenyl groups will significantly influence the overall conformation of the molecule. The torsion angles around the P-O bonds will be of particular interest to understand how the molecule minimizes steric strain.

-

Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. Potential interactions to look for include C-H···O and C-H···π interactions.

-

Influence on Reactivity: The determined bond lengths and angles around the phosphorus center will provide valuable insights into the reactivity of the P-Cl bond, which is a key feature for its use as a chemical intermediate.

VI. Conclusion: From Data to Discovery

The crystal structure analysis of Bis(2,6-dimethylphenyl) Chlorophosphate, as outlined in this guide, provides a roadmap for obtaining critical structural information. This data is invaluable for understanding the compound's properties and for its rational application in materials science and drug development. The methodologies described herein, grounded in established crystallographic principles, ensure a robust and reliable pathway to structural elucidation.

References

-

ResearchGate. Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. Available at: [Link]

-

PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313. Available at: [Link]

-

PubMed. Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. Available at: [Link]

-

ResearchGate. Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Available at: [Link]

-

MDPI. Backbone Conformation Shifts in X-ray Structures of Human Acetylcholinesterase upon Covalent Organophosphate Inhibition. Available at: [Link]

- Google Patents. Chemical synthesis method of diphenyl chlorophosphate - WO2020244162A1.

-

NIH. X-Ray Crystallography of Chemical Compounds - PMC. Available at: [Link]

-

MDPI. Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. Available at: [Link]

-

Sciforum. X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. Available at: [Link]

-

NIH. Development and Clinical Application of Phosphorus-Containing Drugs - PMC. Available at: [Link]

Sources

- 1. Buy Bis(2,6-dimethylphenyl)phosphate | 18350-99-7 [smolecule.com]

- 2. CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

- 7. Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. labproinc.com [labproinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Exploration of Bis(2,6-dimethylphenyl) Chlorophosphate: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of Bis(2,6-dimethylphenyl) Chlorophosphate, an organophosphate of interest in synthetic chemistry and potentially as a chemical intermediate. In the absence of extensive experimental data, this document emphasizes predictive modeling through state-of-the-art computational techniques. We delve into the molecular architecture, electronic properties, and potential reactivity of this compound, offering a roadmap for its virtual characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand and predict the behavior of novel organophosphate compounds.

Introduction: The Enigmatic Profile of Bis(2,6-dimethylphenyl) Chlorophosphate

Bis(2,6-dimethylphenyl) Chlorophosphate (BDC) is an organophosphorus compound characterized by a central phosphate core linked to two sterically hindered 2,6-dimethylphenyl groups and a reactive chlorine atom.[1] Its molecular formula is C₁₆H₁₈ClO₃P.[1] While its direct applications are not extensively documented, its structural motifs suggest potential utility as a phosphorylating agent in organic synthesis, a precursor for more complex organophosphorus ligands, or as a building block in the development of novel flame retardants.

The synthesis of related compounds often involves the reaction of phosphorus oxychloride with the corresponding phenol, in this case, 2,6-dimethylphenol. The presence of the bulky dimethylphenyl groups is expected to confer unique steric and electronic properties to the molecule, influencing its reactivity and stability.

This guide will navigate the theoretical landscape of BDC, employing computational chemistry to elucidate its intrinsic properties. The primary methodologies discussed are Density Functional Theory (DFT) for understanding its electronic structure and spectroscopic characteristics, and Molecular Docking to explore its potential interactions with biological targets, a hallmark of many organophosphate compounds.

Molecular Structure and Properties: A Computational First Look

Due to the current lack of published experimental crystal structures for Bis(2,6-dimethylphenyl) Chlorophosphate, computational methods provide the most robust avenue for elucidating its three-dimensional geometry and fundamental physicochemical properties.

In Silico Structure Optimization

The initial step in any computational analysis is the accurate prediction of the molecule's lowest energy conformation. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find a stable structure on the potential energy surface. For a molecule like BDC, this process is crucial for understanding the spatial arrangement of the bulky 2,6-dimethylphenyl groups and their influence on the phosphate core.

Experimental Protocol 1: Geometry Optimization of Bis(2,6-dimethylphenyl) Chlorophosphate

-

Initial Structure Generation: A 2D representation of Bis(2,6-dimethylphenyl) Chlorophosphate is sketched using molecular editing software (e.g., Avogadro, ChemDraw) and converted to a 3D structure.

-

Computational Method Selection: Density Functional Theory (DFT) with a suitable functional and basis set is chosen. A common and effective choice for organophosphates is the B3LYP functional with a 6-31G(d,p) basis set.[2]

-

Software Implementation: The geometry optimization calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Analysis of Results: The optimized Cartesian coordinates provide the final 3D structure, from which bond lengths, bond angles, and dihedral angles can be determined.

Predicted Physicochemical Properties

Based on its chemical structure, several key physicochemical properties can be computationally estimated. These parameters are vital for predicting the compound's behavior in various chemical and biological environments.

| Property | Predicted Value/Characteristic | Significance |

| Molecular Weight | 324.74 g/mol [1] | Fundamental property for stoichiometric calculations. |

| Molecular Formula | C₁₆H₁₈ClO₃P[1] | Defines the elemental composition of the molecule. |

| XLogP3 | 5.3 | Indicates high lipophilicity, suggesting good solubility in nonpolar solvents and potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3[1] | The phosphoryl oxygen and the two ester oxygens can act as hydrogen bond acceptors. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility around the P-O and C-O bonds. |

Table 1: Computationally Predicted Physicochemical Properties of Bis(2,6-dimethylphenyl) Chlorophosphate. Data sourced from PubChem.[1]

Theoretical Spectroscopy: Predicting the Spectroscopic Signature

Infrared (IR) Spectroscopy

Computationally predicted IR spectra can provide valuable information about the vibrational modes of the molecule. Key expected vibrational frequencies include:

-

P=O Stretch: A strong absorption band characteristic of the phosphoryl group.

-

P-O-C Stretch: Vibrations associated with the phosphate ester linkages.

-

C-H Stretch (Aromatic and Aliphatic): Corresponding to the phenyl and methyl groups.

-

P-Cl Stretch: The vibration of the phosphorus-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ³¹P nuclei.

-

¹H NMR: Signals corresponding to the aromatic protons of the dimethylphenyl groups and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the phosphate group and the steric environment.

-

¹³C NMR: Resonances for the aromatic and methyl carbons.

-

³¹P NMR: A single resonance is expected for the phosphorus atom, with its chemical shift being highly sensitive to the electronic environment of the phosphate core.

Experimental Protocol 2: In Silico Spectroscopic Analysis

-

Optimized Geometry: The optimized molecular geometry from Protocol 1 is used as the starting point.

-

Computational Method: DFT calculations are performed using a functional and basis set known to provide good agreement with experimental spectroscopic data for similar molecules (e.g., B3LYP/6-311+G(d,p)).

-

IR Spectrum Calculation: A frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding intensities.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is typically employed within a DFT framework to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane for ¹H and ¹³C, phosphoric acid for ³¹P).

-

Data Visualization: The calculated frequencies and intensities are plotted to generate a theoretical IR spectrum. The calculated chemical shifts are tabulated for comparison with potential experimental data.

Reactivity and Potential Biological Interactions: A Molecular Docking Perspective

Many organophosphorus compounds exhibit biological activity, often through the inhibition of enzymes such as acetylcholinesterase (AChE).[3][4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This can provide insights into the potential of Bis(2,6-dimethylphenyl) Chlorophosphate to interact with biological targets.

The Mechanism of Acetylcholinesterase Inhibition

Organophosphates typically inhibit AChE by forming a covalent bond with a serine residue in the enzyme's active site.[3] This phosphorylation of the serine hydroxyl group renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.[3]

Caption: Proposed mechanism of AChE inhibition by BDC.

Molecular Docking Workflow

A molecular docking study would involve preparing the 3D structure of BDC and a suitable receptor, such as human acetylcholinesterase, and then using a docking program to predict the binding mode and affinity.

Experimental Protocol 3: Molecular Docking of BDC with Acetylcholinesterase

-

Ligand Preparation: The 3D structure of Bis(2,6-dimethylphenyl) Chlorophosphate is prepared, ensuring correct atom types and charges. This can be the optimized structure from Protocol 1.

-

Receptor Preparation: A high-resolution crystal structure of the target protein (e.g., human acetylcholinesterase from the Protein Data Bank) is obtained. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site of the enzyme is defined based on the location of key catalytic residues or the position of a known inhibitor in a reference structure.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Caption: A generalized workflow for molecular docking studies.

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide valuable information about the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for reaction with electrophiles.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

These reactivity descriptors can be used to predict the most likely sites for electrophilic and nucleophilic attack on Bis(2,6-dimethylphenyl) Chlorophosphate.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational approach to characterizing Bis(2,6-dimethylphenyl) Chlorophosphate. Through DFT calculations and molecular docking, it is possible to predict its 3D structure, physicochemical properties, spectroscopic signatures, and potential for biological interactions.

It is crucial to emphasize that these computational predictions are theoretical in nature and await experimental validation. Future work should focus on the synthesis and experimental characterization of this compound to confirm and refine the computational models presented here. Specifically, obtaining experimental IR, NMR, and single-crystal X-ray diffraction data would be invaluable.

The methodologies described herein provide a powerful and cost-effective means of investigating novel chemical entities, accelerating the process of discovery and development in both academic and industrial research settings.

References

-

PubChem. Bis(2,6-dimethylphenyl) Chlorophosphate. National Center for Biotechnology Information. [Link]

-

Vlahović, F., Ivanović, S., Zlatar, M., & Gruden, M. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society, 82(10), 1137-1146. [Link]

- Poater, J., Sola, M., & Cavallo, L. (2017). The Nature of the P= O Bond in Organophosphorus Compounds. Chemistry-A European Journal, 23(1), 184-192.

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245.

- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian. Inc., Wallingford CT.

- Sperger, T., & Sanhueza, I. A. (2019). ORCA–An ab initio, DFT and semiempirical SCF-MO package.

-

In silico toxicity assessment of organophosphates: a DFT and molecular docking study on their interaction with human serum albumin (HSA). (2023). bioRxiv. [Link]

-

Mechanistic of Organophosphate Mediated Inhibition of Human Acetylcholinesterase by Molecular Docking. (2018). JSciMed Central. [Link]

Sources

- 1. Bis(2,6-dimethylphenyl) Chlorophosphate | C16H18ClO3P | CID 9923313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Bis(2,6-dimethylphenyl) Chlorophosphate as a High-Performance Coupling Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, preserving chiral integrity, and successfully navigating sterically demanding sequences. This document introduces Bis(2,6-dimethylphenyl) Chlorophosphate as a specialized reagent designed for robust and efficient amide bond formation. The inherent steric bulk provided by the dual 2,6-dimethylphenyl moieties offers a unique mechanistic advantage, primarily in the suppression of racemization and the effective coupling of hindered amino acids. Herein, we provide a comprehensive guide to its mechanism of action, detailed protocols for its application in both solid-phase and solution-phase peptide synthesis, and a comparative analysis of its theoretical performance against conventional coupling reagents.

Introduction: The Challenge of Peptide Coupling

The synthesis of peptides, the backbone of numerous therapeutics and biological tools, is a stepwise process of forming amide bonds between amino acids.[1] This seemingly straightforward transformation is complicated by two major challenges: the risk of racemization at the chiral α-carbon of the activated amino acid and the difficulty of coupling sterically hindered residues.[2][3] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, compromising its biological activity.[3] Steric hindrance, particularly with N-methylated or α,α-disubstituted amino acids, can significantly slow down the coupling reaction, leading to incomplete reactions and truncated sequences.[4]

Coupling reagents are employed to activate the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain.[1] The ideal coupling reagent should provide rapid activation, minimize racemization, and be effective for a wide range of amino acid substrates.

The Mechanistic Rationale for Bis(2,6-dimethylphenyl) Chlorophosphate

Bis(2,6-dimethylphenyl) Chlorophosphate is a phosphorus(V)-based reagent that activates carboxylic acids through the formation of a mixed phosphoric-carboxylic anhydride. The key to its efficacy lies in the sterically demanding 2,6-dimethylphenyl (xylyl) groups.

The proposed mechanism involves the following steps:

-

Formation of a Mixed Anhydride: In the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA), the N-protected amino acid reacts with Bis(2,6-dimethylphenyl) Chlorophosphate to form a highly reactive mixed phosphoric-carboxylic anhydride intermediate. The base neutralizes the hydrochloric acid byproduct.

-

Nucleophilic Attack: The free amine of the coupling partner attacks the activated carbonyl carbon of the mixed anhydride.

-

Peptide Bond Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired peptide bond and releases the stable, water-soluble, and sterically bulky bis(2,6-dimethylphenyl) phosphate as a byproduct.

The significant steric hindrance provided by the ortho-methyl groups on the phenyl rings is hypothesized to play a crucial role in two ways:

-

Suppression of Racemization: Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate. The bulky bis(2,6-dimethylphenyl) phosphate leaving group is thought to sterically disfavor the formation of this planar oxazolone ring, thereby preserving the stereochemical integrity of the activated amino acid.[1]

-

Enhanced Selectivity: The steric bulk directs the incoming amine nucleophile to the desired carbonyl carbon of the amino acid residue, minimizing potential side reactions.

Figure 1: Proposed mechanism of peptide bond formation.

Protocols for Application

The following protocols are provided as a starting point for the use of Bis(2,6-dimethylphenyl) Chlorophosphate in peptide synthesis. Optimization of reaction times, temperature, and stoichiometry may be necessary for specific sequences.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol assumes a standard manual or automated SPPS workflow.

Materials:

-

Fmoc-protected amino acids

-

Bis(2,6-dimethylphenyl) Chlorophosphate

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Appropriate resin (e.g., Rink Amide, Wang)

Workflow Diagram:

Figure 2: SPPS workflow using the reagent.

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amine.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

-

Pre-activation of Amino Acid:

-

In a separate vessel, dissolve the Fmoc-amino acid (1.5 equivalents relative to resin loading) in DMF.

-

Add Bis(2,6-dimethylphenyl) Chlorophosphate (1.5 equivalents).

-

Add DIEA (3.0 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may be extended to 4 hours or the temperature increased to 40°C.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the phosphate byproduct.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Cycle Repetition: Repeat steps 2-7 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Solution-Phase Peptide Synthesis

Materials:

-

N-protected amino acid or peptide fragment (C-terminus free)

-

Amino acid ester or peptide fragment (N-terminus free)

-

Bis(2,6-dimethylphenyl) Chlorophosphate

-

DIEA or N-methylmorpholine (NMM)

-

Anhydrous solvent (e.g., DCM, THF, or Ethyl Acetate)

Step-by-Step Protocol:

-

Reactant Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Activation: Cool the solution to 0°C. Add the base (e.g., DIEA, 2.0 equivalents) followed by the dropwise addition of Bis(2,6-dimethylphenyl) Chlorophosphate (1.05 equivalents). Stir the mixture at 0°C for 15-20 minutes.

-

Coupling: In a separate flask, dissolve the amino component (1.0 equivalent) in the same anhydrous solvent. Add this solution to the activated mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude peptide by column chromatography or recrystallization.

Performance and Comparative Analysis

While extensive empirical data is pending, the structural features of Bis(2,6-dimethylphenyl) Chlorophosphate allow for a theoretical comparison with other widely used coupling reagents.

| Feature | Bis(2,6-dimethylphenyl) Chlorophosphate (Hypothesized) | HATU/HBTU | Carbodiimides (DCC/DIC) |

| Activation Speed | Fast (via mixed anhydride) | Very Fast | Moderate to Fast |

| Racemization Risk | Very Low (due to steric hindrance) | Low (with additives like HOBt/HOAt) | Moderate (requires additives) |

| Byproduct Removal | Easy (water-soluble phosphate) | Easy (water-soluble) | Difficult (insoluble DCU urea) |

| Suitability for Hindered Couplings | High | High | Moderate |

| Cost | High (specialty reagent) | High | Low |

| Side Reactions | Low (guanidinylation not possible) | Potential for guanidinylation (HATU) | Dehydration, N-acylurea formation |

Troubleshooting

-

Incomplete Coupling:

-

Cause: Insufficient reaction time, low temperature, or highly hindered amino acids.

-

Solution: Extend the reaction time, increase the temperature to 40-50°C, or perform a second coupling with fresh reagent. Ensure all reagents are anhydrous.

-

-

Low Yield after Work-up (Solution Phase):

-

Cause: Hydrolysis of the active intermediate.

-

Solution: Ensure all glassware and solvents are scrupulously dry. Perform the activation and coupling steps under an inert atmosphere (N₂ or Ar).